2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research.
Scientific Research Applications
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone has been studied for its potential use in scientific research. It has been found to have activity against cancer cells, with studies showing that it inhibits the growth of various cancer cell lines. It has also been studied for its potential use as an antiviral agent, with studies showing that it has activity against the hepatitis C virus.
Mechanism of Action
The mechanism of action of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects
Studies have shown that 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone has several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments is its potential as a therapeutic agent for cancer and viral infections. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to determine its safety and efficacy in animal and human studies.
Synthesis Methods
The synthesis of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thiol with piperidine and ethyl chloroacetate. The resulting product is then treated with hydrochloric acid to yield the final compound.
properties
IUPAC Name |
2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-19(24-13-7-2-8-14-24)15-26-21-17-11-5-6-12-18(17)22-20(23-21)16-9-3-1-4-10-16/h1,3-4,9-10H,2,5-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCQKNJYGNPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone |
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